1-(3-Ethylquinoxalin-6-yl)ethan-1-ol
Description
1-(3-Ethylquinoxalin-6-yl)ethan-1-ol is a quinoxaline derivative characterized by an ethyl substituent at the 3-position of the quinoxaline ring and a hydroxyl-bearing ethyl group at the 6-position. Quinoxalines are nitrogen-containing heterocyclic compounds known for their applications in medicinal chemistry, materials science, and agrochemicals. The ethyl and hydroxyl groups in this compound likely influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(3-ethylquinoxalin-6-yl)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-3-10-7-13-11-5-4-9(8(2)15)6-12(11)14-10/h4-8,15H,3H2,1-2H3 |
InChI Key |
MBZCZBMHXBNSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C=CC(=CC2=N1)C(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-ethylquinoxaline and ethan-1-ol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Ethylquinoxalin-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethan-1-ol group to other functional groups, such as aldehydes or ketones.
Substitution: The ethyl group at the third position can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1-(3-Ethylquinoxalin-6-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol can be identified from supplier databases and chemical literature. Below is a comparative analysis based on substituent effects and functional group variations:
1-(3-(Trifluoromethyl)quinoxalin-6-yl)ethan-1-ol
- Structural Difference : Replaces the ethyl group at the 3-position with a trifluoromethyl (-CF₃) group.
- Lipophilicity: The trifluoromethyl group significantly increases lipophilicity compared to ethyl, which may improve membrane permeability in biological systems.
- Commercial Availability : Listed with one supplier (CAS 2899345-70-9) .
1-(3-(Trifluoromethyl)quinoxalin-6-yl)ethan-1-one
- Structural Difference: The hydroxyl group (-OH) in 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol is replaced by a ketone (-C=O).
- Impact :
- Hydrogen Bonding : Loss of the hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents.
- Reactivity : The ketone group may participate in condensation or nucleophilic addition reactions, unlike the alcohol derivative.
- Commercial Availability : Listed with one supplier (CAS 2899345-69-6) .
General Comparison Table
Research Findings and Limitations
- Biological Activity: Trifluoromethyl-substituted quinoxalines are often explored as kinase inhibitors or antimicrobial agents due to their enhanced stability and bioavailability. The ethyl analog may exhibit distinct activity profiles due to reduced electronegativity .
- Data Gaps: Experimental data (e.g., melting points, solubility, bioactivity) for 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol are absent in the provided sources. Further studies are required to validate theoretical comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
